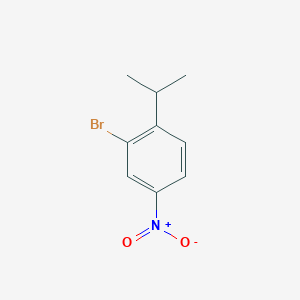

2-Bromo-1-isopropyl-4-nitrobenzene

概要

説明

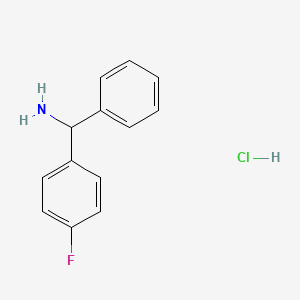

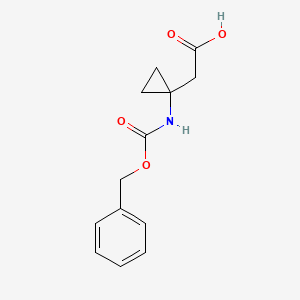

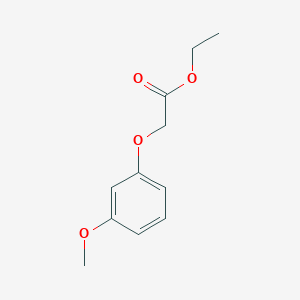

2-Bromo-1-isopropyl-4-nitrobenzene is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 .

Synthesis Analysis

The synthesis of 2-Bromo-1-isopropyl-4-nitrobenzene involves several steps . The process starts with benzene and involves nitration, conversion from the nitro group to an amine, and bromination . The order of these reactions is critical for the success of the overall scheme .Molecular Structure Analysis

The InChI code for 2-Bromo-1-isopropyl-4-nitrobenzene is 1S/C9H10BrNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 . The compound has a rotatable bond count of 1 .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-1-isopropyl-4-nitrobenzene are complex and can involve multiple steps . For example, the amino group of 4-nitrobenzenamine can be oxidized to a nitro group by trifluoroperoxyacetic acid .Physical And Chemical Properties Analysis

2-Bromo-1-isopropyl-4-nitrobenzene is a colorless to yellow liquid . It has a topological polar surface area of 45.8 Ų .科学的研究の応用

Synthesis of Analogues

Research highlights the potential of 2-Bromo-1-isopropyl-4-nitrobenzene in synthesizing various analogues. For instance, a study by Curti, Gellis, and Vanelle (2007) demonstrated an electron-transfer chain reaction to synthesize alpha, beta-unsaturated ketones, serving as chalcone analogues. This process involved reacting 2-bromo-1-(4-nitrophenyl)ethanone with cyclic nitronate anions, highlighting a new method for synthesizing a range of chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Intermediate in Medical Synthesis

Zhai Guang-xin (2006) identified 1-(2-Bromoethoxy)-4-nitrobenzene, closely related to 2-Bromo-1-isopropyl-4-nitrobenzene, as an intermediate in synthesizing dofetilide, a medication for arrhythmia. The study explored the Williamson Reaction for its preparation, highlighting its significance in medicinal chemistry (Zhai Guang-xin, 2006).

Photoelectrochemical Studies

Compton and Dryfe (1994) studied the photoelectrochemical reduction of p-bromo-nitrobenzene, which shares similar structural characteristics with 2-Bromo-1-isopropyl-4-nitrobenzene. Their research provided insights into the electrochemical and photochemical behavior of such compounds (Compton & Dryfe, 1994).

Reactivity in Ionic Liquids

A study by Ernst et al. (2013) examined the reactivity of the radical anions of 1-bromo-4-nitrobenzene in ionic liquids. This research is relevant as it sheds light on how similar compounds might behave in different solvent environments, potentially influencing their applications in various chemical processes (Ernst et al., 2013).

Ultrasound-Assisted Synthesis

Harikumar and Rajendran (2014) utilized ultrasound in the synthesis of 1-butoxy-4-nitrobenzene, another compound structurally similar to 2-Bromo-1-isopropyl-4-nitrobenzene. This study illustrates the potential for using advanced techniques like ultrasound to enhance the synthesis of such compounds (Harikumar & Rajendran, 2014).

作用機序

Target of Action

The primary target of 2-Bromo-1-isopropyl-4-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The pathway is critical in the synthesis of a wide range of organic compounds .

Pharmacokinetics

It has high gastrointestinal absorption and is BBB permeant . It is an inhibitor of CYP1A2 and CYP2C19, suggesting it may interact with other drugs metabolized by these enzymes .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of a wide range of organic compounds, depending on the specific electrophile used .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place . Avoiding dust formation is crucial as it can lead to unwanted reactions . The compound should be stored in a dry, cool, and well-ventilated place .

Safety and Hazards

特性

IUPAC Name |

2-bromo-4-nitro-1-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWKRZOLOPHTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615670 | |

| Record name | 2-Bromo-4-nitro-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-isopropyl-4-nitrobenzene | |

CAS RN |

101980-41-0 | |

| Record name | 2-Bromo-4-nitro-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-ol](/img/structure/B1370092.png)